molecular formula C8H13BrO2 B14018338 Ethyl (2E)-6-bromohex-2-enoate

Ethyl (2E)-6-bromohex-2-enoate

Cat. No.: B14018338
M. Wt: 221.09 g/mol
InChI Key: WOOMUBXIVURAHZ-GQCTYLIASA-N
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Description

Ethyl 6-bromohex-2-enoate: is an organic compound with the molecular formula C8H13BrO2 and a molecular weight of 221.09 g/mol . It is a bromoalkene ester, characterized by the presence of a bromine atom and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-bromohex-2-enoate can be synthesized through the bromination of hex-2-enoic acid followed by esterification with ethanol. The reaction typically involves the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step is carried out using ethanol and a strong acid catalyst like sulfuric acid .

Industrial Production Methods: In an industrial setting, the production of ethyl 6-bromohex-2-enoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromohex-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of 6-hydroxyhex-2-enoate.

    Addition Reactions: Formation of dihaloalkanes or hydrogenated products.

    Oxidation Reactions: Formation of 6-bromohex-2-enoic acid.

Scientific Research Applications

Ethyl 6-bromohex-2-enoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 6-bromohex-2-enoate involves its interaction with nucleophiles and electrophiles due to the presence of the bromine atom and the double bond. The bromine atom acts as a leaving group in substitution reactions, while the double bond can participate in addition reactions. The ester group can undergo hydrolysis to form carboxylic acids, which can further react with other compounds .

Comparison with Similar Compounds

Uniqueness: Ethyl 6-bromohex-2-enoate is unique due to the presence of both a bromine atom and a double bond, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in organic synthesis and scientific research .

Properties

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

ethyl (E)-6-bromohex-2-enoate

InChI

InChI=1S/C8H13BrO2/c1-2-11-8(10)6-4-3-5-7-9/h4,6H,2-3,5,7H2,1H3/b6-4+

InChI Key

WOOMUBXIVURAHZ-GQCTYLIASA-N

Isomeric SMILES

CCOC(=O)/C=C/CCCBr

Canonical SMILES

CCOC(=O)C=CCCCBr

Origin of Product

United States

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